6-(ethylamino)pyridine-3-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Ethylamino)pyridine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H11ClN2O2. It is a derivative of pyridine, a basic heterocyclic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(ethylamino)pyridine-3-carboxylic acid hydrochloride typically involves the reaction of 6-chloronicotinic acid with ethylamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then purified through recrystallization to obtain the hydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(Ethylamino)pyridine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The ethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
6-(Ethylamino)pyridine-3-carboxylic acid hydrochloride has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Development: The compound is used in the development of new drugs and therapeutic agents.
Material Science: It is utilized in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 6-(ethylamino)pyridine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The ethylamino group can form hydrogen bonds with target molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 6-(Methylamino)pyridine-3-carboxylic acid hydrochloride
- 6-(Dimethylamino)pyridine-3-carboxylic acid hydrochloride
- 6-(Propylamino)pyridine-3-carboxylic acid hydrochloride
Uniqueness
6-(Ethylamino)pyridine-3-carboxylic acid hydrochloride is unique due to its specific ethylamino substitution, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
2408976-27-0 |
---|---|
Molecular Formula |
C8H11ClN2O2 |
Molecular Weight |
202.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.